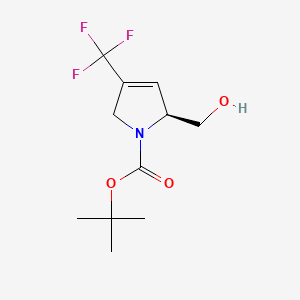

tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate

CAS No.:

Cat. No.: VC18638016

Molecular Formula: C11H16F3NO3

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16F3NO3 |

|---|---|

| Molecular Weight | 267.24 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate |

| Standard InChI | InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h4,8,16H,5-6H2,1-3H3/t8-/m0/s1 |

| Standard InChI Key | DXKFQVGYXPRPDW-QMMMGPOBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(=C[C@H]1CO)C(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=CC1CO)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a 2,5-dihydropyrrole core, a five-membered nitrogen-containing heterocycle. Key structural elements include:

-

Stereochemistry: The (2S) configuration ensures enantioselective interactions in biological systems .

-

Trifluoromethyl Group: Positioned at C4, this moiety enhances metabolic stability and membrane permeability .

-

Hydroxymethyl Substituent: At C2, this group provides a site for further functionalization via esterification or oxidation .

-

tert-Butoxycarbonyl (Boc) Protecting Group: The N-Boc group facilitates selective deprotection during multi-step syntheses .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is typically synthesized through a multi-step sequence:

-

Pyrrole Ring Formation: Cyclization of γ-amino alcohols or ketones using N-acylation/alkylation strategies .

-

Trifluoromethyl Introduction: Electrophilic trifluoromethylation via Umemoto reagents or transition-metal catalysis .

-

Stereochemical Control: Asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliary methods to establish the (2S) configuration .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions .

A representative protocol from AChemBlock involves:

-

Starting material: (S)-2-(hydroxymethyl)pyrrolidine

-

Trifluoromethylation: CF₃I/CuI in DMF at 80°C

Process Optimization

-

Catalysis: Palladium-mediated cross-coupling improves yield (e.g., 72% in Suzuki-Miyaura reactions) .

-

Green Chemistry: Solvent-free conditions or ionic liquids reduce environmental impact .

Chemical Reactivity and Stability

Functional Group Transformations

-

Ester Hydrolysis: The Boc group is cleavable under acidic conditions (e.g., TFA/DCM) .

-

Hydroxymethyl Oxidation: Conversion to aldehyde or carboxylic acid derivatives via TEMPO/NaClO₂ .

-

Trifluoromethyl Stability: Resists nucleophilic substitution but undergoes radical-mediated C–F activation .

Degradation Pathways

-

Thermal Decomposition: Above 200°C, decarboxylation and pyrrole ring aromatization occur .

-

Photostability: UV exposure induces radical formation at the trifluoromethyl group .

| Supplier | Purity | Price (5g) | Availability |

|---|---|---|---|

| AChemBlock | 95% | $2,700 | 8–12 weeks |

| AstaTech | 95% | $2,735 | 60 days |

| PharmaBlock Sciences | >98% | $3,100 | In stock |

Industrial Use Cases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume